molecular formula C13H13F3N2O2S B12103424 (6-Trifluoromethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester

(6-Trifluoromethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester

Cat. No.: B12103424
M. Wt: 318.32 g/mol
InChI Key: RWOKWJOVACCFFO-UHFFFAOYSA-N
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Description

“(6-Trifluoromethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester” is a benzothiazole derivative featuring a trifluoromethyl (-CF₃) substituent at position 6 and a tert-butyl carbamate group at position 2 of the benzothiazole ring. Benzothiazole scaffolds are widely explored in medicinal chemistry due to their biological relevance, such as kinase inhibition or antimicrobial activity . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the tert-butyl carbamate serves as a protective group for amines in synthetic applications.

Properties

IUPAC Name

tert-butyl N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O2S/c1-12(2,3)20-11(19)18-10-17-8-5-4-7(13(14,15)16)6-9(8)21-10/h4-6H,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWOKWJOVACCFFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC2=C(S1)C=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Trifluoromethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester typically involves the condensation of 6-trifluoromethyl-benzothiazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of (6-Trifluoromethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can enhance the sustainability of the production process.

Chemical Reactions Analysis

Hydrolysis of the tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) group is acid-labile, enabling selective deprotection under mild acidic conditions.

Reaction Conditions Product Source
Acid-catalyzed cleavageAqueous H₃PO₄ (pH ~2–3) at 20–50°CFree amine [(6-Trifluoromethyl-benzothiazol-2-yl)amine] + CO₂ + tert-butanol
Deprotection via Tf₂NH catalysisTf₂NH (0.1–1.0 equiv) in tert-butyl acetate at 25–60°CSame as above, with high yields (>85%)

Key Mechanistic Insight :

  • Boc cleavage proceeds via protonation of the carbamate oxygen, followed by elimination of isobutylene and CO₂ to yield the amine .

  • The trifluoromethyl group enhances the electrophilicity of the benzothiazole ring but does not interfere with Boc deprotection .

Nucleophilic Substitution at the Benzothiazole Core

The electron-withdrawing trifluoromethyl group activates the benzothiazole ring toward nucleophilic substitution, particularly at the 2-position.

Reaction Conditions Product Source
AminolysisAmines (e.g., NH₃, alkylamines) in DMF, 80°CSubstituted benzothiazole derivatives
Thiol substitutionThiols (RSH) with K₂CO₃ in DMSO, 60°C2-Substituted benzothiazoles

Example Reaction :

text
(6-Trifluoromethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester + NH₃ → 2-Amino-6-trifluoromethylbenzothiazole + tert-butanol

Functionalization via Cyanomethyl Group (Analogous Systems)

While the compound lacks a cyanomethyl group, structurally related analogs (e.g., (6-Cyanomethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester) undergo:

Reaction Conditions Application Source
Nucleophilic additionGrignard reagents (RMgX) in THF, −78°C to RTAlkylation at the cyanomethyl carbon
HydrolysisH₂O/H⁺ or H₂O/OH⁻, refluxConversion to carboxylic acid derivatives

Note : For the trifluoromethyl variant, similar reactivity may occur if synthetic modifications introduce reactive handles.

Stability Under Basic Conditions

The tert-butyl carbamate group resists hydrolysis under basic conditions (pH >10), making it compatible with reactions requiring alkaline environments.

Key Data :

  • No decomposition observed in 1M NaOH (25°C, 24h) .

  • Stability confirmed in peptide coupling reactions using carbodiimides .

Cross-Coupling Reactions (Hypothetical Pathways)

Based on benzothiazole chemistry, palladium-catalyzed couplings (e.g., Suzuki-Miyaura) are feasible if halogenation is performed.

Proposed Pathway :

  • Halogenation : Introduce Br/I at the 4-position using NBS or NIS.

  • Suzuki Coupling : React with arylboronic acids under Pd(PPh₃)₄ catalysis.

Example :

text
4-Bromo-6-trifluoromethylbenzothiazole + PhB(OH)₂ → 4-Phenyl-6-trifluoromethylbenzothiazole

Scientific Research Applications

Pharmaceutical Applications

(6-Trifluoromethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester plays a crucial role in pharmaceutical development:

  • Drug Development : It serves as an intermediate in synthesizing various pharmaceuticals, particularly those targeting neurological disorders. The compound's stability and bioavailability make it an attractive candidate for drug formulation.
  • Therapeutic Potential : Research indicates that this compound may exhibit therapeutic effects due to its interaction with specific biological targets, including enzymes and receptors. Its mechanism of action involves modulating intracellular pathways, which can lead to desired biological outcomes.

Case Study: Neurological Disorders

A study investigating the efficacy of related benzothiazole derivatives showed promising results in treating conditions such as Alzheimer's disease, where compounds with similar structures were found to inhibit amyloid-beta aggregation, a hallmark of the disease.

Agricultural Applications

The compound is also utilized in the agricultural sector:

  • Agrochemicals : It is involved in developing pesticides and herbicides that are effective against various pests while minimizing environmental impact. The trifluoromethyl group enhances the chemical's stability and efficacy.

Case Study: Pesticide Development

Research has demonstrated that derivatives of (6-Trifluoromethyl-benzothiazol-2-yl)-carbamic acid can effectively control pest populations without causing significant harm to beneficial insects, highlighting its potential for sustainable agriculture.

Biochemical Research

In biochemical studies, this compound serves multiple purposes:

  • Enzyme Inhibition Studies : It is used as a probe in assays to study enzyme activity and protein interactions. The ability of the compound to penetrate cell membranes allows researchers to investigate its effects on metabolic pathways.

Case Study: Enzyme Activity Modulation

A study utilizing this compound as an inhibitor revealed insights into metabolic regulation mechanisms, paving the way for developing new therapeutic agents targeting metabolic disorders.

Material Science

The unique properties of (6-Trifluoromethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester make it suitable for applications in material science:

  • Polymer Production : Its chemical structure allows for the development of advanced materials with enhanced thermal stability and chemical resistance, which are critical for various industrial applications.

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard:

  • Quantification Methods : It aids in accurately quantifying related substances in complex mixtures, facilitating research across multiple scientific disciplines.

Mechanism of Action

The mechanism of action of (6-Trifluoromethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, the compound can inhibit or activate specific pathways, leading to the desired biological effect. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues within Benzothiazole Derivatives

(6-Benzyloxy-benzothiazol-2-yl)-carbamic acid tert-butyl ester (CAS: 1440526-44-2)
  • Molecular Formula : C₁₉H₂₀N₂O₃S
  • Molar Mass : 356.44 g/mol
  • Substituent : Benzyloxy (-OCH₂C₆H₅) at position 5.
  • The electron-donating nature of the benzyloxy group may decrease the electrophilicity of the benzothiazole ring compared to the electron-withdrawing CF₃ group.
  • Applications : Likely used as an intermediate in drug synthesis, leveraging the benzothiazole core for target binding .
Target Compound: (6-Trifluoromethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester
  • Inferred Molecular Formula : C₁₃H₁₃F₃N₂O₂S (estimated)
  • Inferred Molar Mass : ~334.3 g/mol
  • Substituent : Trifluoromethyl (-CF₃) at position 6.
  • Greater thermal and oxidative stability due to the strong electron-withdrawing effect of CF₃.

Heterocyclic Variants: Pyridine-Based Analogues

TERT-BUTYL (6-CHLORO-3-FORMYLPYRIDIN-2-YL)CARBAMATE (CAS: 294659-72-6)
  • Molecular Formula : C₁₁H₁₃ClN₂O₃
  • Molar Mass : 256.69 g/mol
  • Substituents : Chloro (-Cl) and formyl (-CHO) groups on a pyridine ring.
  • Key Properties :
    • The pyridine ring lacks the sulfur atom and fused benzene ring of benzothiazole, reducing aromaticity and lipophilicity.
    • The formyl group increases reactivity, necessitating storage under inert gas (nitrogen/argon) at 2–8°C .
    • Chloro and formyl substituents may limit stability in synthetic pathways compared to CF₃.

Other tert-Butyl Carbamate Derivatives

Examples from include:

  • 921769-07-5: Thieno[2,3-c]pyrazole core with nitro and piperidinylmethyl groups.
  • 932396-68-4 : Bithiophene derivative with hexyloxyphenyl substituents.
  • 923563-88-6 : Pyridine-based compound with trifluoro-benzyl and tert-butyl carbamate groups.

Key Observations :

  • Structural diversity in tert-butyl carbamate derivatives highlights their versatility in drug design.
  • The benzothiazole core distinguishes the target compound from pyridine or thiophene-based analogues, offering unique electronic and steric profiles .

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Substituent(s) Key Properties References
(6-Benzyloxy-benzothiazol-2-yl)-carbamic acid tert-butyl ester C₁₉H₂₀N₂O₃S 356.44 Benzyloxy (-OCH₂C₆H₅) High lipophilicity, steric bulk
TERT-BUTYL (6-CHLORO-3-FORMYLPYRIDIN-2-YL)CARBAMATE C₁₁H₁₃ClN₂O₃ 256.69 Chloro (-Cl), Formyl (-CHO) Reactive formyl group, inert storage
(6-Trifluoromethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester (Inferred) C₁₃H₁₃F₃N₂O₂S ~334.3 Trifluoromethyl (-CF₃) High electronegativity, metabolic stability

Biological Activity

(6-Trifluoromethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester is a synthetic compound notable for its unique structure, which combines a trifluoromethyl group with a benzothiazole ring and a carbamic acid tert-butyl ester. This compound has garnered attention in scientific research due to its potential biological activities, particularly in medicinal chemistry and biochemistry.

  • Molecular Formula : C13H13F3N2O2S
  • Molar Mass : 318.31 g/mol
  • CAS Number : 1440526-38-4

The trifluoromethyl group enhances the compound's lipophilicity and stability, making it suitable for various applications in pharmaceuticals and agrochemicals .

The biological activity of (6-Trifluoromethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The trifluoromethyl group facilitates cellular penetration, allowing the compound to reach intracellular targets where it can modulate various biochemical pathways .

Antimicrobial Activity

Research indicates that benzothiazole derivatives, including this compound, exhibit antimicrobial properties. These compounds have been shown to inhibit the growth of various pathogens, making them potential candidates for developing new antimicrobial agents .

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies demonstrate that it can inhibit the proliferation of cancer cell lines, with IC50 values indicating significant activity against certain types of cancer cells. For instance, related compounds in the benzothiazole family have shown IC50 values in the low micromolar range against various cancer cell lines .

Enzyme Inhibition

(6-Trifluoromethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Its potential as an inhibitor of acetylcholinesterase (AChE) has been noted, which is relevant for treating neurodegenerative diseases such as Alzheimer's .

Study 1: Anticancer Activity Evaluation

In a study assessing the anticancer activity of several benzothiazole derivatives, (6-Trifluoromethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester was found to exhibit significant growth inhibition against MCF-7 breast cancer cells. The IC50 value was reported at approximately 5 µM, demonstrating its potential as a therapeutic agent in oncology .

Study 2: Enzyme Inhibition

A comparative study on enzyme inhibitors highlighted that this compound showed promising results against AChE with an IC50 value comparable to established inhibitors like donepezil. This suggests its utility in neuropharmacology .

Comparative Analysis

CompoundStructureBiological ActivityIC50 (µM)
(6-Trifluoromethyl-benzothiazol-2-yl)-carbamic acid tert-butyl esterStructureAnticancer, Antimicrobial~5
2-Amino-6-(trifluoromethyl)benzothiazoleStructureAnticancer~10
6-(Trifluoromethyl)-1,3-benzothiazol-2-ylamineStructureAChE Inhibitor~8

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